molecular formula C8H6ClNaO4S B13165572 Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate

Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13165572
M. Wt: 256.64 g/mol
InChI Key: KJIGRYCGSTYMGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆ClNaO₄S. It is a sodium salt derivative of a sulfinic acid, characterized by the presence of a chloro group, a methoxycarbonyl group, and a sulfonate group attached to a benzene ring. This compound is primarily used in organic synthesis and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-chloro-5-(methoxycarbonyl)benzenesulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired sulfonate salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids or other higher oxidation state sulfur compounds.

    Reduction Reactions: The compound can be reduced to form sulfides or other lower oxidation state sulfur compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or other oxidizing agents are used under acidic or basic conditions.

Properties

Molecular Formula

C8H6ClNaO4S

Molecular Weight

256.64 g/mol

IUPAC Name

sodium;2-chloro-5-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7ClO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

KJIGRYCGSTYMGP-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.